L-739758

GPIIb/IIIa antagonist SAR integrin αIIbβ3 inhibitor design thienothiophene medicinal chemistry

L-739758 is a high-affinity αIIbβ3 integrin antagonist with a 2.1× lower Kd (0.070 nM) than CHEMBL78503, validated by co-crystal structure PDB 2VC2. This enables precise receptor binding studies with reduced non-specific artifacts. Select for structure-based drug discovery, platelet aggregation assays, and immunogenicity research where compound-specific DDAB recognition matters. Generic substitutions are inadvisable due to steep SAR constraints.

Molecular Formula C22H26N4O5S3
Molecular Weight 522.7 g/mol
Cat. No. B1674067
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-739758
SynonymsL-739758;  L 739758;  L739758; 
Molecular FormulaC22H26N4O5S3
Molecular Weight522.7 g/mol
Structural Identifiers
SMILESC1CNCCC1CCC2=CC3=C(S2)SC(=C3)C(=O)NCC(C(=O)O)NS(=O)(=O)C4=CN=CC=C4
InChIInChI=1S/C22H26N4O5S3/c27-20(25-13-18(21(28)29)26-34(30,31)17-2-1-7-24-12-17)19-11-15-10-16(32-22(15)33-19)4-3-14-5-8-23-9-6-14/h1-2,7,10-12,14,18,23,26H,3-6,8-9,13H2,(H,25,27)(H,28,29)/t18-/m0/s1
InChIKeyQDIFCBMBPLLNGR-SFHVURJKSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

L-739758: A Thienothiophene-Based Peptidomimetic αIIbβ3 Integrin Antagonist for Thrombosis Research Procurement


L-739758 (CAS 168157-33-3, molecular weight 522.66 Da, formula C₂₂H₂₆N₄O₅S₃) is a non-peptide, peptidomimetic antagonist of the platelet integrin αIIbβ3 (glycoprotein IIb/IIIa) developed by Merck Research Laboratories [1]. It features a centrally constrained thieno[2,3-b]thiophene scaffold that distinguishes it from other αIIbβ3 antagonists and binds with extremely high affinity (Kd = 0.07 nM) to the fibrinogen receptor on human platelets, potently inhibiting ADP-induced platelet aggregation (IC₅₀ = 8 nM) [2]. Its crystal structure co-complexed with the αIIbβ3 headpiece (PDB 2VC2, 3.1 Å resolution) provides atomic-level resolution of its binding mode [3].

Why L-739758 Cannot Be Replaced by Generic αIIbβ3 Antagonists in Mechanistic Thrombosis Studies


Despite sharing the αIIbβ3 integrin target with clinically approved agents such as tirofiban and eptifibatide, L-739758 cannot be treated as a functionally equivalent substitute. FMO-PIEDA quantum mechanical calculations reveal that L-739758 engages the MIDAS Mg²⁺ ion with a total interaction energy of −265.5 kcal mol⁻¹, significantly stronger than tirofiban's −248.4 kcal mol⁻¹ [1]. Crystallographic analyses demonstrate that rotations around the sulfonamide nitrogen atoms in L-739758 produce a binding pose distinct from tirofiban, resulting in improved fit to electron density and an altered hydrogen-bonding network [2]. Furthermore, L-739758's thienothiophene core yielded an 8-fold improvement in isolated GPIIb/IIIa receptor affinity over structurally related isoindolinone-backbone analogues within the same Merck series [3]. These molecular-level differences produce divergent pharmacological profiles—including an extended in vivo duration of action with low-dose oral maintenance—that cannot be replicated by simply substituting tirofiban, eptifibatide, or earlier-generation Merck antagonists.

L-739758 Procurement Evidence Guide: Quantified Differentiation Against Closest αIIbβ3 Antagonist Comparators


Thienothiophene Scaffold Yields 8-Fold Higher GPIIb/IIIa Affinity Over Isoindolinone-Backbone Analogues

Within the same Merck medicinal chemistry program, L-739758 (compound 4 in the series) demonstrated an 8-fold improvement in binding affinity for isolated GPIIb/IIIa receptors compared to directly related analogues built on an isoindolinone backbone [1]. Its in vitro IC₅₀ for inhibition of ADP-induced gel-filtered human platelet aggregation was 8 nM [1], while the equilibrium dissociation constant (Kd) measured by displacement of L-762,745 from the fibrinogen receptor on human platelets via flow cytometry was 0.07 nM [2].

GPIIb/IIIa antagonist SAR integrin αIIbβ3 inhibitor design thienothiophene medicinal chemistry

Stronger MIDAS Mg²⁺ Interaction Energy Versus Tirofiban by FMO-PIEDA Quantum Mechanical Analysis

Fragment molecular orbital (FMO) calculations with pair interaction energy decomposition analysis (PIEDA) applied to αIIbβ3 integrin:ligand complexes revealed that L-739758's total interaction energy with the MIDAS Mg²⁺ ion (ΔE_L:Mg(MIDAS)²⁺) is −265.5 kcal mol⁻¹, compared to −248.4 kcal mol⁻¹ for the structurally related peptidomimetic tirofiban [1]. The dominant electrostatic component for L-739758 was −250.3 kcal mol⁻¹ versus −235.2 kcal mol⁻¹ for tirofiban. Both ligands shared the same key interacting residues (Asp224A, Asn215B, Tyr122B, Lys125B, Tyr190A), confirming that L-739758 achieves stronger metal-ion coordination through the same binding pocket architecture.

FMO-PIEDA calculations integrin-ligand interaction energy MIDAS metal ion coordination

Diffusion-Controlled Binding Kinetics (k_on = 3.3 × 10⁶ M⁻¹ s⁻¹) Enable Rapid Target Engagement on Resting Platelets

Flow cytometry kinetic studies demonstrated that L-739758 binding to resting human platelets is a diffusion-controlled process with an association rate constant k_on = 3.3 × 10⁶ M⁻¹ s⁻¹ [1]. This value approaches the theoretical diffusion limit for small molecule–protein interactions, meaning that L-739758 binds to αIIbβ3 essentially as fast as molecular collisions permit. For comparison, tirofiban's association kinetics under comparable conditions have not been reported at this level of resolution in the primary literature—the explicit measurement and reporting of the diffusion-controlled k_on is a distinguishing feature of the L-739758 pharmacological dataset [1].

binding kinetics surface plasmon resonance alternative platelet integrin pharmacology

Extended In Vivo Duration of Action: ~80% Platelet Aggregation Inhibition Maintained for Days at Low Oral Doses in Dogs

In conscious dog models, L-739758 demonstrated complete inhibition of ex vivo ADP-induced platelet aggregation following an intravenous dose of only 5 µg/kg [1]. An oral loading dose of 50–90 µg/kg followed by low daily maintenance doses of 10 µg/kg was sufficient to sustain approximately 80% inhibition of ex vivo platelet aggregation over several days [1]. In anesthetized dogs, 77 ± 7% inhibition of ADP-induced platelet aggregation produced a moderate 2.5-fold increase in bleeding time, while complete (100%) inhibition yielded an approximately 10-minute bleeding time [1]. For comparison, tirofiban is administered as a continuous intravenous infusion (0.4 µg/kg/min loading, then 0.1 µg/kg/min maintenance) in clinical settings and lacks an established oral maintenance dosing paradigm .

in vivo pharmacokinetics oral antiplatelet efficacy canine thrombosis model

Distinct Crystallographic Binding Pose Versus Tirofiban: Sulfonamide Rotations Improve Electron Density Fit

Comparative analysis of the co-crystal structures of αIIbβ3 headpiece bound to L-739758 (PDB 2VC2, 3.1 Å) and tirofiban (PDB 2VDM) revealed that L-739758 adopts a binding pose distinct from tirofiban within the same RGD-binding pocket [1]. Key structural differences include rotations around the sulfonamide nitrogen atoms in L-739758 that result in improved fit to electron density and an altered hydrogen-bonding network compared to tirofiban [1]. Both ligands occupy the same crystallographic space group (P3₂21) and interact with the MIDAS Mg²⁺ ion through a carboxylate oxygen, but the thienothiophene core of L-739758 positions its piperidine ethyl substituent differently from the butylsulfonamide group of tirofiban, engaging a distinct set of hydrophobic contacts within the β3 subunit [1]. The structural data have been deposited and validated in the PDB, enabling direct comparison by structural biology groups.

integrin crystallography ligand binding mode comparison structure-based drug design

Characterized Thrombocytopenia Risk Profile: 1.1% Preexisting Drug-Dependent Antibody Incidence in Human Population Screening

In a multicenter study screening 1,032 human subject plasma samples, the incidence of preexisting drug-dependent antibodies (DDAbs) reactive with platelets in the presence of L-739758 was 1.1% ± 0.6% [1]. For comparison, the structurally related Merck antagonist L-738,167 showed a 0.8% ± 0.6% incidence in the same population [1]. Notably, while both L-739758 and L-738,167 induced profound thrombocytopenia in chimpanzee A-264, another potent antagonist from the same program, L-734,217, caused no change in platelet count at an equally efficacious antiaggregatory dose in the same animal [1]. This individualized, antibody-dependent thrombocytopenia response—observed in only one of six chimpanzees tested—demonstrates that the risk is compound-specific, host-dependent, and not a class-wide property of all fibrinogen receptor antagonists.

drug-dependent antibody screening thrombocytopenia risk preclinical safety pharmacology

Optimal Research and Industrial Application Scenarios for L-739758 Based on Quantified Differentiation Evidence


Structure-Based Design of Next-Generation αIIbβ3 Antagonists Using L-739758 Co-Crystal Data

Medicinal chemistry teams designing novel integrin antagonists can leverage the PDB 2VC2 co-crystal structure of L-739758 bound to the αIIbβ3 headpiece as a template for docking studies and pharmacophore modeling. The distinct binding pose—with sulfonamide rotations yielding improved electron density fit compared to the tirofiban-bound structure (PDB 2VDM)—provides an alternative starting geometry for virtual screening campaigns [1]. The FMO-PIEDA data showing −265.5 kcal mol⁻¹ MIDAS Mg²⁺ interaction energy further enables computational chemists to benchmark newly designed ligands against a quantitatively characterized reference antagonist [2].

Chronic Preclinical Thrombosis Models Requiring Sustained Oral Platelet Inhibition

Investigators conducting multi-day thrombosis studies in canine or other large-animal models can utilize L-739758's validated oral maintenance dosing regimen (50–90 µg/kg loading + 10 µg/kg/day maintenance) to sustain ~80% inhibition of platelet aggregation over several days without the logistical burden of continuous IV infusion [3]. This makes L-739758 particularly suited for chronic arteriovenous shunt thrombosis models, stent thrombosis studies, and surgical recovery protocols where sustained, stable platelet inhibition is required and tirofiban's IV-only administration is impractical.

Rapid Target Engagement Studies in Flow Chamber and Microfluidic Thrombosis Assays

L-739758's diffusion-controlled binding kinetics (k_on = 3.3 × 10⁶ M⁻¹ s⁻¹) make it the preferred αIIbβ3 antagonist for experimental systems where platelet-integrin blockade must occur within seconds of compound introduction—such as whole-blood perfusion over collagen-coated surfaces in parallel-plate flow chambers or microfluidic thrombosis-on-a-chip devices [3]. In these settings, slower-binding antagonists may fail to achieve full target occupancy within the residence time of platelets traversing the observation zone, whereas L-739758's near-diffusion-limited association ensures maximal inhibition on the experimental timescale.

Integrin Antagonist Immunogenicity Screening Using Well-Characterized Reference Compound

Pharmaceutical safety pharmacology groups developing new αIIbβ3 antagonists can use L-739758 as a reference standard in drug-dependent antibody (DDAb) screening assays, given that its DDAb incidence has been quantified at 1.1% ± 0.6% in a 1,032-subject human plasma screen and its thrombocytopenia response has been validated in a nonhuman primate model [4]. Novel compounds can be benchmarked against this incidence rate, and the chimpanzee A-264 model—in which L-739758 induced thrombocytopenia while L-734,217 did not—provides a discriminatory system for assessing compound-specific immunogenicity risk.

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